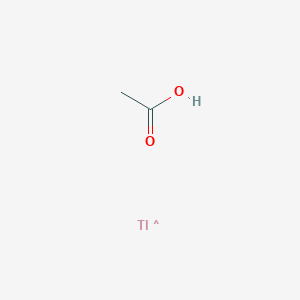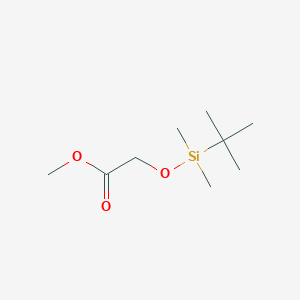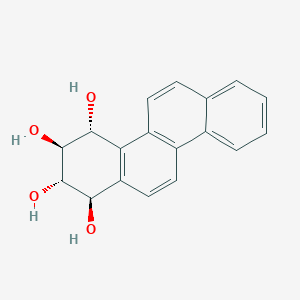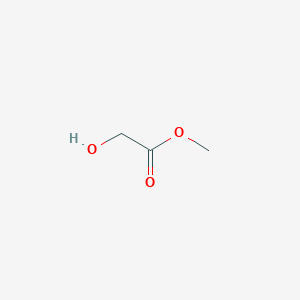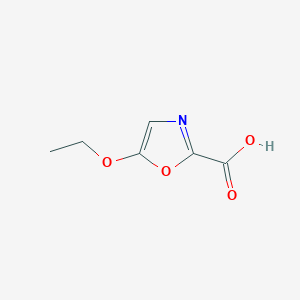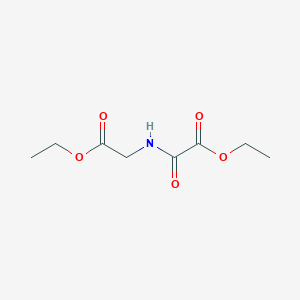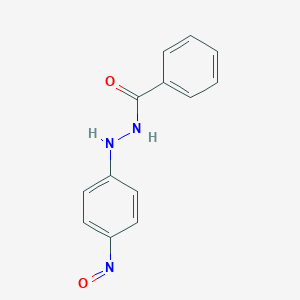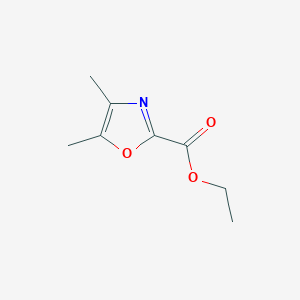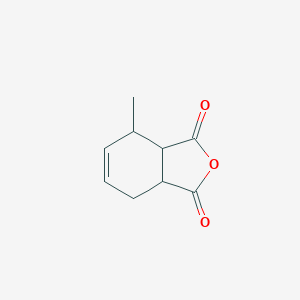
Diethyl diallylmalonate
Overview
Description
Mechanism of Action
Target of Action
Diethyl diallylmalonate is a complex organic compound with the formula C13H20O4 It’s known to be used as a reagent in various chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. For instance, it has been reported to be involved in ring-closing metathesis reactions . In these reactions, this compound can undergo cycloisomerisation catalyzed by cationic nickel with monodentate phosphoramidites and Wilke’s azaphospholene as ligands .
Biochemical Pathways
Its role as a reagent in chemical reactions suggests that it may be involved in various biochemical pathways depending on the specific reaction context .
Pharmacokinetics
Its physical properties such as boiling point (128-130 °c/12 mmhg) and density (0994 g/mL at 25 °C) have been documented .
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reaction in which it is involved. For example, in ring-closing metathesis reactions, it can contribute to the formation of cyclic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, exposure to the compound should be avoided as it may cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in ring-closing metathesis reactions This suggests that Diethyl diallylmalonate may interact with certain enzymes or proteins that catalyze these reactions
Molecular Mechanism
It is known to participate in ring-closing metathesis reactions , which suggests it may interact with biomolecules in a way that facilitates these reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Preparation Methods
Diethyl diallylmalonate can be synthesized through various methods. One common synthetic route involves the reaction of diallylmalonic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl diallylmalonate undergoes several types of chemical reactions, including:
Ring-Closing Metathesis (RCM): This reaction is catalyzed by ruthenium-based catalysts, such as Grubbs’ catalysts.
Cycloisomerization: Catalyzed by cationic nickel complexes with monodentate phosphoramidites and Wilke’s azaphospholene as ligands.
Oxidation and Reduction: While specific conditions for oxidation and reduction reactions are less commonly reported, this compound can potentially undergo these reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reaction conditions and catalysts used. For example, ring-closing metathesis typically results in the formation of cyclic compounds .
Scientific Research Applications
Diethyl diallylmalonate has several scientific research applications, including:
Synthesis of Carbocyclic Nucleoside Analogues:
Catalysis Research: It is used in studies involving low catalyst loading in ring-closing metathesis reactions.
Material Science: Its role in the synthesis of cyclic compounds makes it valuable in the development of new materials with unique properties.
Comparison with Similar Compounds
Diethyl diallylmalonate can be compared with other similar compounds, such as:
Diethyl malonate: Unlike this compound, diethyl malonate lacks the allyl groups and is commonly used in the malonic ester synthesis.
Dimethyl diallylmalonate: This compound is similar but has methyl groups instead of ethyl groups, which can affect its reactivity and solubility properties.
Diethyl dimethylmalonate: This compound has methyl groups on the malonate backbone, which can influence its chemical behavior compared to this compound.
This compound is unique due to its diallyl groups, which make it particularly suitable for ring-closing metathesis and other reactions involving olefinic bonds .
Properties
IUPAC Name |
diethyl 2,2-bis(prop-2-enyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUUVYQGUMRKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185785 | |
| Record name | Diethyl diallylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-24-2 | |
| Record name | Diethyl diallylmalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diallylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diallylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl diallylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl diallylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl diallylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl diallylmalonate?
A1: this compound has the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided papers, 1H and 13C NMR data has been used to analyze the composition and configurations of iodolactone mixtures derived from this compound.
Q3: How does the choice of solvent influence reactions involving this compound?
A3: Research suggests that solvent-free conditions can significantly reduce catalyst loading in reactions like cross-metathesis and ring-closing metathesis involving this compound. Additionally, using methyl decanoate, a renewable solvent, presents a greener alternative to the commonly used dichloromethane.
Q4: Can reactions with this compound be performed in aqueous environments?
A4: Yes, research has shown that by using imidazole-substituted amphiphilic hydrogenated ROMP polymers as surfactants, it is possible to conduct ring-closing metathesis reactions with this compound in water, even under air atmosphere. This opens possibilities for greener synthetic approaches.
Q5: How is this compound used in olefin metathesis reactions?
A5: this compound serves as a benchmark substrate in both ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) reactions. Its relatively simple structure and reactivity provide valuable insights into catalyst performance and reaction mechanisms.
Q6: What are some examples of catalysts used with this compound in metathesis reactions?
A6: A variety of ruthenium-based catalysts, including Grubbs' catalysts (both first and second generation), Hoveyda-Grubbs catalysts, and indenylidene-ruthenium complexes, have been successfully employed with this compound in RCM reactions. Furthermore, nickel catalysts, particularly those with phosphoramidite ligands, have demonstrated high regio- and enantioselectivity in asymmetric cycloisomerization reactions using this compound.
Q7: What is the role of the counterion in nickel-catalyzed asymmetric cycloisomerizations using this compound?
A7: The counterion in cationic nickel catalysts significantly influences the activity of the catalyst system. For instance, weakly coordinating anions like [Al{OC(CF3)3}4]- and [B{3,5-(CF3)2-C6H3}4]- impact the reaction rate, highlighting the importance of counterion choice in optimizing catalytic performance.
Q8: How does the presence of impurities affect metathesis reactions involving this compound?
A8: Research has revealed that even trace amounts of impurities, particularly organic halides, can significantly impact the performance of ruthenium catalysts in the metathesis of this compound, highlighting the importance of high purity reagents in such reactions.
Q9: Are there alternative catalytic systems for this compound cycloisomerization besides ruthenium-based complexes?
A9: Yes, palladium-catalyzed cascade cyclization reactions have been reported. For example, reacting benzyl halides with this compound in the presence of a palladium catalyst yields cyclopentene derivatives. This showcases the versatility of this compound as a substrate in different catalytic systems.
Q10: How do structural modifications to N-heterocyclic carbene (NHC) ligands affect ruthenium-based metathesis catalysts?
A10: Studies have shown that varying the backbone and N-aryl substitution of NHC ligands in ruthenium catalysts significantly impacts their stability and activity in RCM reactions with this compound. For instance, increased steric bulk around the ruthenium center can enhance catalyst lifetime and allow for lower catalyst loadings.
Q11: Have computational methods been applied to study this compound in metathesis reactions?
A11: Yes, computational models have been developed to understand solvent effects on the RCM of this compound. These models, while requiring further refinement, hold potential for predicting catalyst performance and optimizing reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


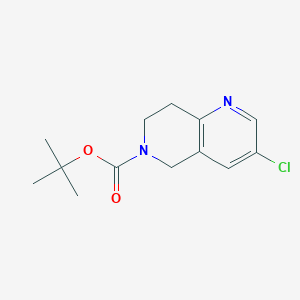
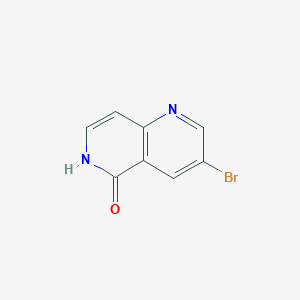
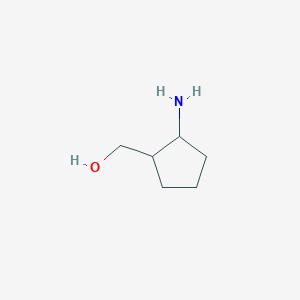
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
